2-[(3-Methoxyphenyl)methylsulfanyl]pyridine
CAS No.: 646511-46-8
Cat. No.: VC9589203
Molecular Formula: C13H13NOS
Molecular Weight: 231.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646511-46-8 |
|---|---|
| Molecular Formula | C13H13NOS |
| Molecular Weight | 231.32 g/mol |
| IUPAC Name | 2-[(3-methoxyphenyl)methylsulfanyl]pyridine |
| Standard InChI | InChI=1S/C13H13NOS/c1-15-12-6-4-5-11(9-12)10-16-13-7-2-3-8-14-13/h2-9H,10H2,1H3 |
| Standard InChI Key | IWUUDXIPCUTSLO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CSC2=CC=CC=N2 |
| Canonical SMILES | COC1=CC=CC(=C1)CSC2=CC=CC=N2 |
Introduction
Key Findings
2-[(3-Methoxyphenyl)methylsulfanyl]pyridine is a sulfur-containing heterocyclic compound characterized by a pyridine ring substituted with a 3-methoxybenzylthio group. While direct literature on this specific compound is limited, insights can be extrapolated from structurally analogous molecules, such as 4-chloro-2-[(3-methoxyphenyl)methylsulfanyl]pyridine and 2-[(4-methoxyphenyl)methylsulfanyl]-3-nitropyridine . These analogs highlight the compound’s potential applications in pharmaceuticals and materials science, driven by its modular synthesis routes and tunable electronic properties. This report synthesizes available data to provide a detailed profile of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine, emphasizing its chemical behavior, synthetic pathways, and prospective uses.
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is 2-[(3-methoxyphenyl)methylsulfanyl]pyridine, with the molecular formula C₁₃H₁₃NOS (molecular weight: 231.31 g/mol). It consists of a pyridine ring linked via a methylsulfanyl group to a 3-methoxyphenyl substituent.
Structural Analysis
Key structural features include:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and coordination potential.
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Methylsulfanyl Bridge: A –SCH₂– group connecting the pyridine and 3-methoxyphenyl moieties, influencing steric and electronic properties.
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3-Methoxyphenyl Group: A methoxy-substituted benzene ring at the meta position, enhancing solubility and directing electrophilic substitution reactions.
| Property | Value/Description | Source Analogy |
|---|---|---|
| Molecular Weight | 231.31 g/mol | Calculated from |
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
| Solubility | Likely polar organic solvents | Inferred from |
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 2-[(3-methoxyphenyl)methylsulfanyl]pyridine can be inferred from methods used for related compounds:
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Nucleophilic Substitution: Reacting 2-chloropyridine with 3-methoxybenzylthiol in the presence of a base (e.g., K₂CO₃) .
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Cross-Coupling Reactions: Utilizing transition-metal catalysts (e.g., Ir(ppy)₃) to couple pyridine derivatives with sulfur-containing reagents .
Example Protocol (Hypothetical)
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Step 1: Prepare 3-methoxybenzylthiol by reducing 3-methoxybenzyl chloride with thiourea.
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Step 2: React 2-chloropyridine with 3-methoxybenzylthiol in tetrahydrofuran (THF) using K₂HPO₄ as a base .
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Step 3: Purify via column chromatography (eluent: hexane/ethyl acetate).
Key Reaction:
Challenges and Optimization
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Steric Hindrance: The meta-methoxy group may slow reaction kinetics compared to para-substituted analogs .
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Byproduct Formation: Competing disulfide formation requires inert atmospheres (N₂/Ar) .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(S–C) ~700 cm⁻¹, ν(C=N) ~1600 cm⁻¹, and ν(OCH₃) ~2850 cm⁻¹ .
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NMR:
Thermal Stability
While data is unavailable for the exact compound, analogs like 4-chloro-2-[(3-methoxyphenyl)methylsulfanyl]pyridine decompose above 200°C , suggesting moderate thermal stability.
Future Research Directions
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